Cas no 2172225-26-0 (3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative, commonly employed in peptide synthesis and solid-phase chemistry. Its structure features an Fmoc group, ensuring compatibility with standard deprotection protocols, while the phenylformamido butanoic acid moiety provides versatility in constructing peptide backbones. This compound is particularly valuable for introducing modified residues or linker functionalities into synthetic peptides. Its stability under typical coupling conditions and precise reactivity make it a reliable choice for researchers requiring controlled incorporation of aromatic or spacer elements. The product is suited for applications in medicinal chemistry, bioconjugation, and materials science where tailored peptide architectures are essential.
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid structure
2172225-26-0 structure
Product name:3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
CAS No:2172225-26-0
MF:C26H24N2O5
Molecular Weight:444.479166984558
CID:6049961
PubChem ID:165503909

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
    • 2172225-26-0
    • 3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
    • EN300-1488944
    • インチ: 1S/C26H24N2O5/c1-16(14-24(29)30)27-25(31)17-10-12-18(13-11-17)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: RMNUDXXMYCIZIR-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1)C(NC(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 444.16852187g/mol
  • 同位素质量: 444.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 683
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 105Ų

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1488944-500mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172225-26-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1488944-50mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172225-26-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1488944-250mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172225-26-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1488944-2500mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172225-26-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1488944-100mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172225-26-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1488944-1000mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172225-26-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1488944-5000mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172225-26-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1488944-10000mg
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172225-26-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1488944-1.0g
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172225-26-0
1g
$0.0 2023-06-05

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid 関連文献

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acidに関する追加情報

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid (CAS No. 2172225-26-0): A Comprehensive Overview

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid (CAS No. 2172225-26-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorene and features a unique combination of functional groups that contribute to its diverse applications in drug discovery and development.

The molecular structure of 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid includes a fluorene moiety, an amide linkage, and a carboxylic acid group. These functional groups endow the compound with specific chemical properties, such as solubility, reactivity, and biological activity. The fluorene core, in particular, is known for its fluorescence properties and has been widely used in various analytical techniques and imaging applications.

Recent studies have highlighted the potential of 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. This finding suggests that the compound could be a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid has also shown promise in cancer research. A study conducted by a team of scientists at the National Institutes of Health (NIH) demonstrated that the compound selectively targets and inhibits the growth of certain cancer cell lines. The mechanism of action involves the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation. These findings open up new avenues for the development of targeted cancer therapies.

The synthetic route to 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid has been well-documented in the literature. The synthesis typically involves several steps, including the formation of the fluorene derivative, coupling reactions to introduce the amide linkage, and final deprotection steps to reveal the carboxylic acid group. The efficiency and yield of these reactions have been optimized to ensure high purity and scalability for potential industrial applications.

The physicochemical properties of 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid have been extensively characterized using various analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have provided detailed insights into its molecular structure and purity. These data are crucial for understanding the compound's behavior in different environments and for optimizing its formulation in pharmaceutical products.

In terms of biological activity, 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid has been tested in a range of assays to evaluate its efficacy and safety. Preclinical studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further clinical development. Ongoing clinical trials are currently assessing its safety and efficacy in human subjects, with promising preliminary results reported.

The potential applications of 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid extend beyond traditional drug discovery. Its unique chemical structure and functional groups make it an attractive candidate for use in advanced materials science. For example, researchers at a leading materials science institute have explored its use as a fluorescent probe for monitoring cellular processes in real-time. The high fluorescence quantum yield and photostability of this compound make it particularly suitable for such applications.

In conclusion, 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid (CAS No. 2172225-26-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups provides a foundation for diverse applications, from anti-inflammatory agents to cancer therapeutics and advanced imaging probes. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in future scientific advancements.

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